molecular formula C7H11N5O B2449717 3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxamide CAS No. 1934260-67-9

3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxamide

Cat. No.: B2449717
CAS No.: 1934260-67-9
M. Wt: 181.199
InChI Key: HXWSCHMRBNKAEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxamide is a chemical building block based on the privileged triazolo[4,3-a]pyrazine scaffold, recognized for its significant role in organic and medicinal chemistry . This fused bicyclic system serves as a key template for the development of novel therapeutic agents and is investigated for a wide spectrum of potential biological activities . Researchers value this scaffold for its versatile structure, which allows for the synthesis of diverse derivatives to create functional motifs for drug discovery . While specific biological data for this exact carboxamide derivative is not widely published in the searched literature, closely related triazolo[4,3-a]pyrazine derivatives have demonstrated promising in vitro antitumoral activity, with some compounds inhibiting tubulin polymerization and others exhibiting potent anti-cancer properties by inducing the mitochondrial apoptotic pathway in human colon cancer cell lines . Furthermore, the triazolo[4,3-a]pyrazine core is a known structural component in research for developing DPP-IV inhibitors with anti-diabetic activity . This product is intended for research purposes as a synthetic intermediate to build more complex molecules for pharmaceutical screening and development. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N5O/c1-4-10-11-6-2-9-5(7(8)13)3-12(4)6/h5,9H,2-3H2,1H3,(H2,8,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXWSCHMRBNKAEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1CC(NC2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride with isocyanates in the presence of triethylamine. This reaction is typically carried out in dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods. For instance, a method described in a patent involves the use of ethanol and hydrazine hydrate,

Biological Activity

3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxamide is a compound that has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, focusing on its anticancer, antibacterial, and potential therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C7H10N4O
  • Molecular Weight : 166.19 g/mol
  • CAS Number : 1934260-67-9

Anticancer Activity

Recent studies have demonstrated that derivatives of triazolo[4,3-a]pyrazine exhibit significant anticancer properties. A notable compound from this class was evaluated against various cancer cell lines:

CompoundCell LineIC50 (µM)
22iA5490.83 ± 0.07
MCF-70.15 ± 0.08
HeLa2.85 ± 0.74

The compound exhibited high potency against the A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines, suggesting its potential as a c-Met kinase inhibitor at nanomolar concentrations (IC50 = 48 nM) .

Antibacterial Activity

The antibacterial efficacy of triazolo[4,3-a]pyrazine derivatives has also been investigated. In vitro studies showed varying degrees of activity against both Gram-positive and Gram-negative bacteria:

CompoundBacteriaMIC (µg/mL)
2eStaphylococcus aureus32
Escherichia coli16

Compound 2e demonstrated superior antibacterial activity comparable to ampicillin . The structure-activity relationship indicated that longer alkyl chains enhanced antibacterial properties due to increased lipophilicity and cell permeability.

The biological activities of 3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine derivatives can be attributed to several mechanisms:

  • Inhibition of Kinases : The anticancer activity is partly due to the inhibition of c-Met kinase, which is involved in tumor growth and metastasis.
  • Cell Cycle Arrest : Studies indicated that these compounds induce cell cycle arrest in cancer cells.
  • Apoptosis Induction : Compounds have been shown to promote apoptosis in cancer cells through various pathways including mitochondrial dysfunction.

Case Studies

A study published in the New Journal of Chemistry highlighted the synthesis and evaluation of various triazolo[4,3-a]pyrazine derivatives for their anticancer effects . The most promising compound exhibited significant anti-tumor activity with low IC50 values across multiple cancer cell lines.

Another research effort focused on the antibacterial properties of synthesized derivatives . The findings revealed that modifications to the chemical structure could enhance antibacterial efficacy significantly.

Q & A

Basic: What are the standard synthetic routes for 3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxamide, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves cyclization reactions using hydrazine derivatives and carbonyl-containing precursors. A validated method includes:

  • Step 1: Reacting 3-hydrazinopyrazin-2-one derivatives with activated carboxylic acids (e.g., via carbonyldiimidazole-mediated coupling) under reflux in anhydrous DMFA at 100°C for 24 hours .
  • Step 2: Recrystallization from DMFA/i-propanol mixtures to purify the product.
    Optimization Tips:
  • Use microwave-assisted dehydration (e.g., 20 minutes at 150°C) to accelerate cyclization and improve yields .
  • Adjust stoichiometry (1.5:1 molar ratio of acid to hydrazine derivative) to minimize unreacted intermediates .

Basic: How can researchers confirm the structural identity of this compound using spectroscopic methods?

Answer:
Key spectral markers for structural validation include:

  • ¹H NMR:
    • Pyrazinone protons: Doublets at δ 7.15–7.28 ppm (H-5) and δ 7.50–7.59 ppm (H-6) .
    • Methyl group (C-3): Singlet near δ 2.1–2.3 ppm.
  • IR: Stretching vibrations at ~1650 cm⁻¹ (amide C=O) and ~3200 cm⁻¹ (N-H) .
    Methodology:
  • Compare experimental spectra with reference data from analogous triazolopyrazines .

Advanced: What analytical strategies resolve discrepancies in spectral data (e.g., unexpected NMR signals) during structural elucidation?

Answer:

  • Contamination Check: Use HPLC (C18 column, 0.1% TFA/ACN gradient) to detect impurities >0.5% .
  • Dynamic NMR: Perform variable-temperature ¹H NMR to identify tautomeric or conformational equilibria (e.g., slow exchange broadening at δ 7.5 ppm) .
  • 2D Experiments: HSQC and HMBC to assign ambiguous proton-carbon correlations, particularly for overlapping pyrazine/triazole signals .

Advanced: How can researchers address regioselectivity challenges in synthesizing triazolopyrazine derivatives?

Answer:

  • Chemoselective Coupling: Use Pd-catalyzed reactions (e.g., Pd(OAc)₂/Xantphos) to direct arylation to the terminal nitrogen of hydrazides, avoiding competing pathways .
  • Protecting Groups: Introduce Fmoc or benzyl groups at N-7 to block undesired cyclization sites .
  • Solvent Effects: Polar aprotic solvents (DMF, DMSO) favor intramolecular cyclization over intermolecular dimerization .

Advanced: What methodologies are effective for quantifying this compound and its impurities in pharmaceutical research?

Answer:

  • Potentiometric Titration: Dissolve 0.250 g in acetic acid/anhydride (1:1), titrate with 0.1 M HClO₄. Uncertainty ≤0.22% .
  • HPLC-UV:
    • Column: Zorbax SB-C18 (4.6 × 150 mm, 5 µm).
    • Mobile Phase: 0.1% H₃PO₄ (pH 2.5):MeOH (65:35).
    • Detect impurities A (λ = 254 nm) and B (λ = 230 nm) with LOD <0.05% .
  • Validation: Follow ICH Q2(R1) guidelines for linearity (R² >0.999) and recovery (98–102%) .

Advanced: How can computational modeling guide the design of triazolopyrazine-based enzyme inhibitors?

Answer:

  • Molecular Docking: Use AutoDock Vina to predict binding to targets like 14-α-demethylase (PDB:3LD6). Focus on hydrogen bonding with triazole N-2 and pyrazine C-6 carboxamide .
  • Free Energy Perturbation (FEP): Calculate ΔΔG for substituent effects (e.g., lipophilic groups at meta-phenyl positions improve PDE2 selectivity) .
  • MD Simulations: Assess stability of protein-ligand complexes (RMSD <2 Å over 100 ns) .

Basic: What are the stability considerations for storing 3-methyl-triazolopyrazine-carboxamide?

Answer:

  • Storage Conditions: Protect from light and moisture (RH <40%) at 2–8°C.
  • Degradation Pathways: Oxidation at N-8 forms dione impurities (HPLC retention time ~12.3 minutes) .
  • Stability Testing: Conduct accelerated studies (40°C/75% RH for 6 months) with periodic HPLC monitoring .

Advanced: What strategies mitigate low solubility of triazolopyrazine-carboxamides in aqueous buffers?

Answer:

  • Salt Formation: Prepare hydrochloride salts (e.g., using HCl/IPA) to enhance water solubility (>50 mg/mL) .
  • Co-Solvents: Use DMSO/PEG-400 mixtures (≤10% v/v) for in vitro assays without precipitation .
  • Nanoformulation: Encapsulate in PLGA nanoparticles (size ~150 nm) for sustained release in pharmacokinetic studies .

Basic: What are the key applications of this compound in medicinal chemistry?

Answer:

  • Enzyme Inhibition: Acts as a dipeptidyl peptidase-4 (DPP-4) inhibitor for diabetes research (IC₅₀ ~10 nM) .
  • PDE2/10 Selectivity: Pyrido-triazolopyrazine derivatives show PDE2 inhibition (Ki <5 nM) for neurological disorder studies .
  • Antifungal Activity: Triazole-thiadiazole hybrids inhibit 14-α-demethylase (MIC ~2 µg/mL against Candida spp.) .

Advanced: How can researchers validate synthetic intermediates using tandem MS and elemental analysis?

Answer:

  • HRMS: Confirm molecular ions ([M+H]⁺ for C₉H₁₅N₅O: calc. 210.1346, obs. 210.1348) .
  • Elemental Analysis: Acceptable C/H/N deviations ≤0.3% (e.g., C₆H₁₀N₄: C 52.16%, H 7.30%, N 40.54%) .
  • LC-MS/MS: Fragment ions at m/z 138 (loss of carboxamide) and 95 (triazole ring cleavage) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.